molecular formula C23H26N4O5 B4925005 N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide

N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide

Cat. No. B4925005
M. Wt: 438.5 g/mol
InChI Key: CZOPLGWHCRTSSA-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide, also known as Boc-Trp(NO2)-OH, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. This compound is a tryptophan derivative that contains a tert-butoxycarbonyl (Boc) protecting group and a nitro group on the phenyl ring. In

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH is based on its ability to interact with proteins through hydrogen bonding and hydrophobic interactions. The nitro group on the phenyl ring is responsible for the electron-withdrawing effect, which enhances the hydrogen bonding ability of the tryptophan residue. This interaction can stabilize the protein structure and affect its function.
Biochemical and Physiological Effects
N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH has been shown to affect the activity of various enzymes, including trypsin, chymotrypsin, and α-amylase. It has also been reported to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH in lab experiments is its high purity and stability. It can be easily synthesized and stored, making it a convenient tool for scientific research. However, one of the limitations of using N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH is its cost, which can be relatively high compared to other amino acid derivatives.

Future Directions

There are several future directions for the use of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH in scientific research. One of the potential applications is in the development of new drugs that target specific proteins. N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH can be used as a lead compound to design and synthesize new molecules with improved binding affinity and selectivity. Additionally, N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH can be used to study the role of tryptophan residues in protein-ligand interactions and protein folding. Finally, N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH can be used to explore the potential of nitro-containing amino acid derivatives in medicinal chemistry.
Conclusion
In conclusion, N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH is a synthetic amino acid derivative that has been extensively used in scientific research. It can be easily synthesized and stored, making it a convenient tool for protein-ligand interaction studies, protein folding, and enzymatic reactions. N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH has shown promising results in inhibiting cancer cell growth and can be used as a lead compound in drug discovery. Further research is needed to fully understand the biochemical and physiological effects of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH and explore its potential in medicinal chemistry.

Synthesis Methods

The synthesis of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH involves the protection of the amino and carboxyl groups of tryptophan with the Boc group, followed by the nitration of the phenyl ring with nitric acid. The final product is obtained through deprotection of the Boc group with trifluoroacetic acid. This method has been successfully used by various researchers to synthesize N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH with high purity and yield.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH has been extensively used in scientific research as a tool to study protein-ligand interactions, protein folding, and enzymatic reactions. It has been shown to bind to various proteins, including bovine serum albumin, lysozyme, and human serum albumin. Moreover, N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH has been used to study the folding kinetics of proteins and the role of tryptophan residues in protein folding.

properties

IUPAC Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5/c1-14-9-10-16(27(30)31)12-19(14)25-21(28)20(26-22(29)32-23(2,3)4)11-15-13-24-18-8-6-5-7-17(15)18/h5-10,12-13,20,24H,11H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOPLGWHCRTSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate

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